![molecular formula C19H36O4 B14252469 Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- CAS No. 208713-62-6](/img/structure/B14252469.png)
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- is a chemical compound with the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a hydroxyl group attached to an octyl chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- typically involves the reaction of a fatty acid with an epoxidizing agent. One common method is the epoxidation of oleic acid using peracids such as peracetic acid or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out at a temperature range of 0-25°C to ensure the selective formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process involves the continuous addition of the fatty acid and the epoxidizing agent into the reactor, followed by separation and purification steps to isolate the desired product .
化学反应分析
Types of Reactions
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: OsO4, H2O2, typically at room temperature.
Reduction: LiAlH4, typically in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
科学研究应用
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used as a surfactant, plasticizer, and stabilizer in various industrial processes.
作用机制
The mechanism of action of Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 9,10-epoxystearate: Similar in structure but differs in the position of the oxirane ring.
Methyl 9,10-epoxyoctadecanoate: Another epoxidized fatty acid ester with a different chain length.
Uniqueness
Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of both an oxirane ring and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
属性
CAS 编号 |
208713-62-6 |
|---|---|
分子式 |
C19H36O4 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
methyl 8-[(2R,3S)-3-[(2R)-2-hydroxyoctyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-9-12-16(20)15-18-17(23-18)13-10-7-6-8-11-14-19(21)22-2/h16-18,20H,3-15H2,1-2H3/t16-,17-,18+/m1/s1 |
InChI 键 |
JTZNGIXLOGCDSA-KURKYZTESA-N |
手性 SMILES |
CCCCCC[C@H](C[C@H]1[C@H](O1)CCCCCCCC(=O)OC)O |
规范 SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


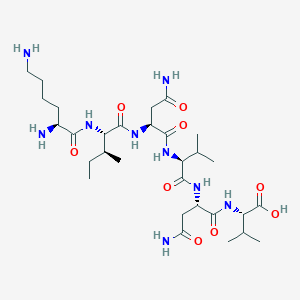
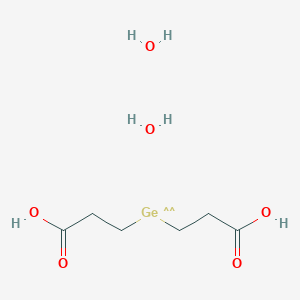
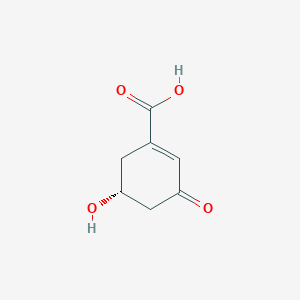
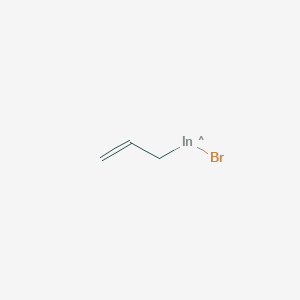
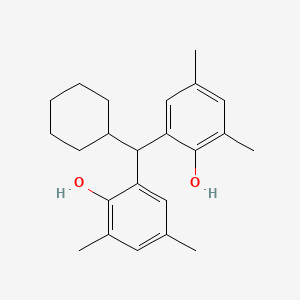
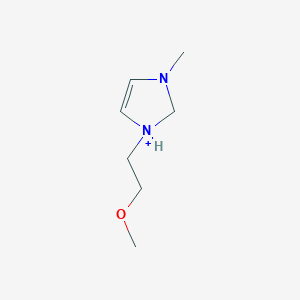
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
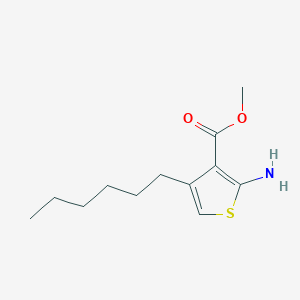
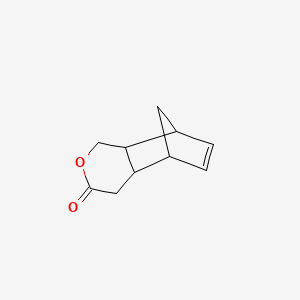
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
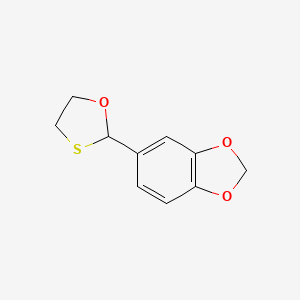

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
